molecular formula C11H9BrF3NO B1529419 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1412417-17-4

3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B1529419
CAS No.: 1412417-17-4
M. Wt: 308.09 g/mol
InChI Key: JZGPSOHIBDAEBK-UHFFFAOYSA-N
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Description

“3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one” is a compound that contains a trifluoromethyl group . It is used in the pharmaceutical industry for testing .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . In one method, 1-(3-(trifluoromethyl)phenyl)ethanone, bromine, sodium bromide, and carbon tetrachloride are added to a flask equipped with a gas absorption device, a reflux condenser, and a thermometer . The mixture is stirred and heated to reflux, and then sulfuric acid is slowly added .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C11H9BrF3NO/c12-8-5-6-16(10(8)17)9-4-2-1-3-7(9)11(13,14)15/h1-4,8H,5-6H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 308.1 . More detailed properties are not available in the literature.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research on related bromo- and trifluoromethyl-substituted compounds demonstrates their utility as intermediates in the synthesis of biologically active molecules. For instance, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is an important intermediate for synthesizing compounds with potential biological activities (Wang et al., 2016). This suggests that 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one could similarly serve as a key intermediate in the synthesis of novel therapeutic agents.

Photophysical Property Studies

Compounds containing pyrrole and bromo groups have been studied for their photophysical properties. For example, a study on bromo rhenium(I) carbonyl complexes with pyrrole moieties revealed insights into the effect of pyrrole on the photophysical properties of these complexes (Si et al., 2009). This kind of research is vital for the development of materials with specific optical properties, suggesting potential applications in materials science and photonic devices.

Spectroscopic and Theoretical Studies

The spectroscopic and theoretical analysis of compounds with bromo and trifluoromethyl groups, such as 5-Bromo-2-(trifluoromethyl)pyridine, provides critical information on their molecular structure and properties (Vural & Kara, 2017). These studies are foundational for understanding the reactivity and interaction of such compounds in various chemical contexts, paving the way for their application in catalysis, materials science, and drug development.

Application as Catalysts

Research on related compounds has demonstrated their potential application as catalysts in chemical reactions. For instance, a study on a tetra-nuclear macrocyclic Zn(II) complex derived from a related compound showed its efficacy as a catalyst in oxidation reactions (Wang et al., 2021). This suggests that this compound could also find applications in catalysis, potentially enhancing the efficiency of chemical processes.

Biochemical Analysis

Biochemical Properties

3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in downstream effects on cellular processes such as cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on biological processes. Toxicity studies have highlighted the importance of careful dosage regulation to avoid harmful side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within specific tissues can impact its overall efficacy and toxicity. Studies have shown that it can accumulate in the liver and kidneys, which are primary sites for drug metabolism and excretion.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its precise mechanisms of action .

Properties

IUPAC Name

3-bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-8-5-6-16(10(8)17)9-4-2-1-3-7(9)11(13,14)15/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGPSOHIBDAEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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